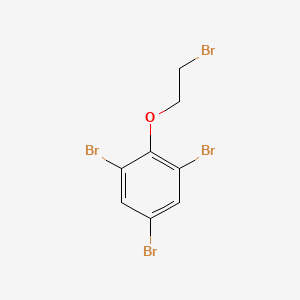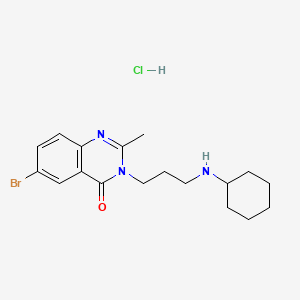
4(3H)-Quinazolinone, 6-bromo-3-(3-(cyclohexylamino)propyl)-2-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 6-bromo-3-(3-(cyclohexylamino)propyl)-2-methyl-, hydrochloride is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a bromine atom at the 6th position, a cyclohexylamino group at the 3rd position, and a methyl group at the 2nd position, along with a hydrochloride salt form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-3-(3-(cyclohexylamino)propyl)-2-methyl-, hydrochloride typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Alkylation: The 3rd position is functionalized with a cyclohexylamino group through an alkylation reaction using appropriate alkyl halides.
Methylation: The methyl group at the 2nd position is introduced via methylation reactions using methylating agents like methyl iodide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazolinone core, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexylamino group play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-3-methylquinazolin-4(3H)-one: Shares the quinazolinone core and bromine substitution but lacks the cyclohexylamino and methyl groups.
6-Bromo-3-pyridinecarboxaldehyde: Contains a bromine atom and a pyridine ring but differs in the core structure.
6-Bromo-3-formylchromone: Features a bromine atom and a chromone core, differing significantly in structure and properties.
Uniqueness
4(3H)-Quinazolinone, 6-bromo-3-(3-(cyclohexylamino)propyl)-2-methyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the cyclohexylamino group and the methyl group enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
63717-03-3 |
|---|---|
Fórmula molecular |
C18H25BrClN3O |
Peso molecular |
414.8 g/mol |
Nombre IUPAC |
6-bromo-3-[3-(cyclohexylamino)propyl]-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C18H24BrN3O.ClH/c1-13-21-17-9-8-14(19)12-16(17)18(23)22(13)11-5-10-20-15-6-3-2-4-7-15;/h8-9,12,15,20H,2-7,10-11H2,1H3;1H |
Clave InChI |
IMTAXJFNNPTBMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1CCCNC3CCCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


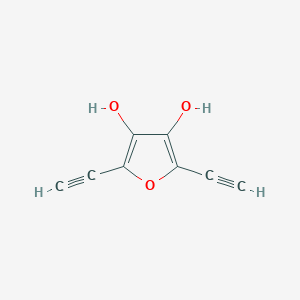
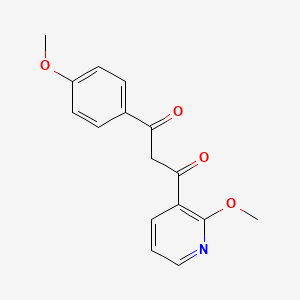
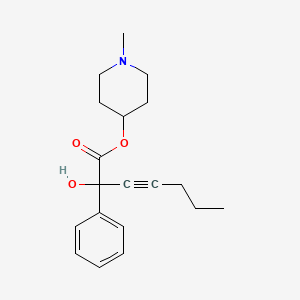
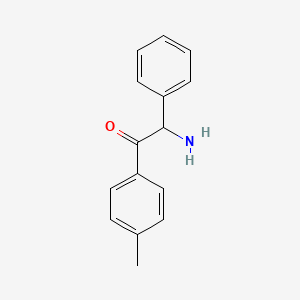
![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
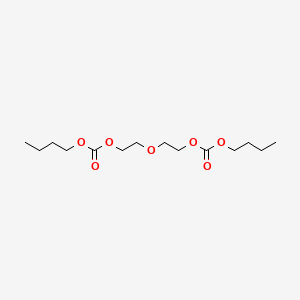
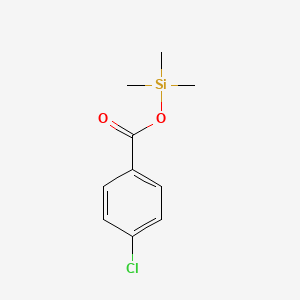
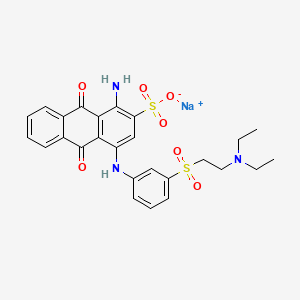
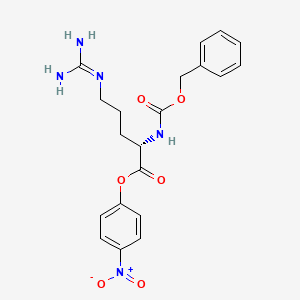
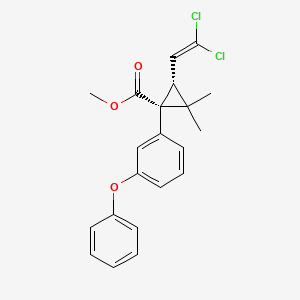

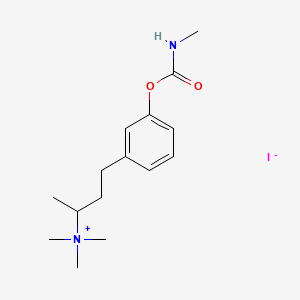
![calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13780698.png)
